EP Specification Limit for Impurity G is 3.5-Fold More Stringent than Impurity B
The European Pharmacopoeia (EP) prescribes distinct acceptance criteria for individual chlorthalidone impurities. Impurity G is subject to a maximum allowable limit of not more than 0.2% in the API, whereas Impurity B (chlorthalidone related compound A) is permitted at a level of not more than 0.7% [1]. This disparity reflects differences in their toxicological profiles, synthetic origins, and the analytical sensitivity required for their detection and quantification.
| Evidence Dimension | Regulatory specification limit (EP) |
|---|---|
| Target Compound Data | ≤0.2% |
| Comparator Or Baseline | Chlorthalidone Impurity B: ≤0.7%; Chlorthalidone Impurity J: ≤0.3%; In-house intermediate II: ≤0.15% |
| Quantified Difference | Impurity G limit is 3.5× lower than Impurity B, and 1.5× lower than Impurity J |
| Conditions | European Pharmacopoeia monograph for Chlortalidone API |
Why This Matters
Procurement of a high-purity Impurity G standard is essential for developing and validating analytical methods capable of accurately quantifying this impurity at the 0.2% threshold, a requirement that is more demanding than for other specified impurities.
- [1] Hindawi. Table 1: Impurities listed in European pharmacopoeia for chlorthalidone. Specification limits: Impurity G (not more than 0.2%), Impurity B (not more than 0.7%), Impurity J (not more than 0.3%). View Source
